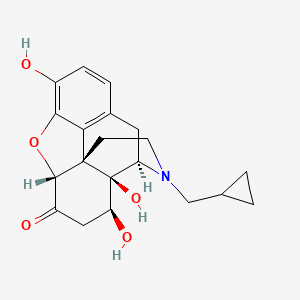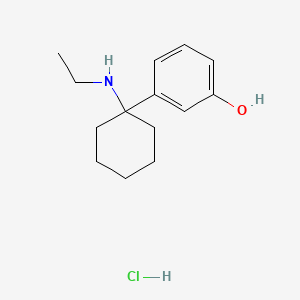
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl It is known for its unique structure, which includes an ethylamino group attached to a cyclohexyl ring, which is further connected to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride typically involves the reaction of 3-(1-(Ethylamino)cyclohexyl)phenol with hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride involves its interaction with specific molecular targets. The ethylamino group can interact with various receptors or enzymes, leading to changes in cellular pathways. The phenol group may also contribute to its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Eticyclidine (PCE): Structurally similar but with different pharmacological properties.
3-Methoxyeticyclidine (3-MeO-PCE): Another analog with distinct effects.
Ketamine: Shares some structural features but has a different mechanism of action.
Uniqueness
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H22ClNO |
|---|---|
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
3-[1-(ethylamino)cyclohexyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12;/h6-8,11,15-16H,2-5,9-10H2,1H3;1H |
Clave InChI |
LMRZSZMXPXJCQF-UHFFFAOYSA-N |
SMILES canónico |
CCNC1(CCCCC1)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
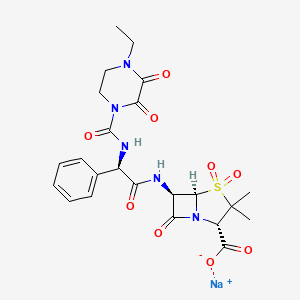
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)


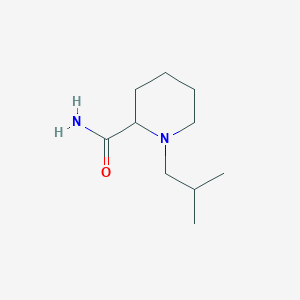
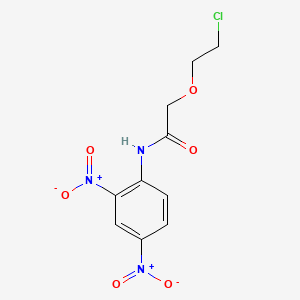
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)


![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

